molecular formula C10H10FNO B1446656 1H-Indole-3-ethanol, 4-fluoro- CAS No. 1426062-23-8

1H-Indole-3-ethanol, 4-fluoro-

Cat. No.: B1446656
CAS No.: 1426062-23-8
M. Wt: 179.19 g/mol
InChI Key: JJWBBNOXJATZEE-UHFFFAOYSA-N
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Description

1H-Indole-3-ethanol, 4-fluoro- is a derivative of indole, a heterocyclic aromatic organic compound Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals

Biochemical Analysis

Biochemical Properties

1H-Indole-3-ethanol, 4-fluoro- plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 1H-Indole-3-ethanol, 4-fluoro-, have been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . These interactions often involve binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, 1H-Indole-3-ethanol, 4-fluoro- can interact with proteins involved in cell signaling pathways, such as kinases and phosphatases, thereby modulating their activity and influencing downstream signaling events .

Cellular Effects

1H-Indole-3-ethanol, 4-fluoro- exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including 1H-Indole-3-ethanol, 4-fluoro-, can activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation . Furthermore, 1H-Indole-3-ethanol, 4-fluoro- can affect gene expression by binding to transcription factors or altering chromatin structure, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism .

Molecular Mechanism

The molecular mechanism of action of 1H-Indole-3-ethanol, 4-fluoro- involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as receptors, enzymes, and transcription factors, thereby modulating their activity. For instance, 1H-Indole-3-ethanol, 4-fluoro- can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression and subsequent cellular responses . These molecular interactions contribute to the overall biochemical and cellular effects of 1H-Indole-3-ethanol, 4-fluoro-.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Indole-3-ethanol, 4-fluoro- can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives, including 1H-Indole-3-ethanol, 4-fluoro-, can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . Additionally, long-term exposure to 1H-Indole-3-ethanol, 4-fluoro- can result in changes in cellular function, such as altered cell proliferation, differentiation, and apoptosis. These temporal effects are important considerations for the use of this compound in biochemical and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indole-3-ethanol, 4-fluoro- can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst. For the specific synthesis of 1H-Indole-3-ethanol, 4-fluoro-, a fluoro-substituted phenylhydrazine and an appropriate aldehyde or ketone are used .

Industrial Production Methods: Industrial production of 1H-Indole-3-ethanol, 4-fluoro- typically involves large-scale Fischer indole synthesis. The reaction conditions are optimized to ensure high yield and purity. Methanesulfonic acid is often used as a catalyst under reflux conditions in methanol .

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-3-ethanol, 4-fluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    1H-Indole-3-ethanol: Lacks the fluoro group, resulting in different chemical and biological properties.

    1H-Indole-3-carboxaldehyde, 4-fluoro-: An oxidized form of 1H-Indole-3-ethanol, 4-fluoro-.

    1H-Indole-3-carboxylic acid, 4-fluoro-: Another oxidized derivative with distinct properties.

Uniqueness: 1H-Indole-3-ethanol, 4-fluoro- is unique due to the presence of both the fluoro and ethanol groups, which confer specific chemical reactivity and potential biological activities not found in other similar compounds .

Properties

IUPAC Name

2-(4-fluoro-1H-indol-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c11-8-2-1-3-9-10(8)7(4-5-13)6-12-9/h1-3,6,12-13H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWBBNOXJATZEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=CN2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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